Tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate
Description
Tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine core. The azetidine ring is substituted with a tert-butyl carbamate group at position 1, a methyl group at position 3, and a methylsulfonimidoyl-methyl moiety at the same position. The sulfonimidoyl group (S(O)(NH)CH₃) distinguishes this compound from other azetidine derivatives, as it introduces unique electronic and steric properties. This functional group is rare in literature and may confer enhanced stability, hydrogen-bonding capacity, or bioactivity compared to common substituents like cyano, amino, or aryl groups .
Properties
IUPAC Name |
tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-10(2,3)16-9(14)13-6-11(4,7-13)8-17(5,12)15/h12H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJWKTMATFDTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)CS(=N)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular interactions and pathways. The azetidine ring can interact with various biological targets, influencing enzyme activity and cellular processes. The tert-butyl group enhances the compound's stability and lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Electronic Effects: The methylsulfonimidoyl group in the target compound likely acts as a polar, electron-withdrawing substituent, similar to the cyano group in compound 33.
- Reactivity : The bromoethyl group in serves as a leaving group, enabling further alkylation or nucleophilic substitution, whereas the sulfonimidoyl group may stabilize intermediates in catalytic reactions .
Physicochemical and Analytical Properties
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features a four-membered azetidine ring with a tert-butyloxycarbonyl (Boc) protective group at the nitrogen atom. The 3-position of the ring hosts two substituents: a methyl group and a methylsulfonimidoyl-methyl moiety. Retrosynthetically, the molecule can be dissected into three key components:
Azetidine Ring Formation Strategies
Cyclization of Linear Precursors
Linear precursors such as γ-amino alcohols or halides can undergo cyclization under basic or acidic conditions. For example, 3-chloro-3-methylazetidine intermediates have been synthesized via intramolecular nucleophilic substitution, though yields remain moderate (40–60%) due to ring strain.
[3+1] Cycloaddition Reactions
Metal-catalyzed [3+1] cycloadditions between aziridines and carbenes offer a robust route. A 2022 study demonstrated that rhodium-catalyzed reactions between substituted aziridines and diazo compounds yield azetidines with functionalized side chains. This method is particularly effective for introducing sterically demanding groups like methylsulfonimidoyl-methyl.
Introduction of the Boc Protective Group
The Boc group is typically introduced early in the synthesis to prevent side reactions at the azetidine nitrogen.
Functionalization at the 3-Position
Alkylation for Methyl Group Introduction
Quaternization of the azetidine ring at the 3-position is achieved via alkylation with methyl iodide. For example:
Sulfide Installation and Oxidation to Sulfonimidoyl
The methylsulfonimidoyl-methyl group is introduced through a three-step sequence:
Step 1: Thioether Formation
- Treat 3-methyl-3-(bromomethyl)azetidine with sodium thiomethoxide (NaSMe) in ethanol.
- Stir at 60°C for 8 hours to yield 3-methyl-3-(methylthiomethyl)azetidine .
Step 2: Sulfide Oxidation to Sulfoxide
- Oxidize the thioether with meta-chloroperbenzoic acid (m-CPBA) in DCM.
- Stir at 0°C for 2 hours to obtain the sulfoxide intermediate.
Step 3: Sulfoximine Formation
Integrated Synthetic Routes
Route A: Sequential Functionalization
Challenges and Optimizations
Ring Strain and Side Reactions
The azetidine ring’s strain promotes undesired rearrangements. Using low temperatures (−78°C) during cyclization minimizes byproducts.
Analytical Characterization
Critical data for verifying the target compound:
Q & A
Q. What are the common synthetic strategies for preparing tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:
- Ring functionalization : Introducing substituents like methylsulfonimidoyl groups via nucleophilic substitution or coupling reactions.
- Protection/deprotection : Using tert-butyloxycarbonyl (Boc) groups to protect the azetidine nitrogen during synthesis .
- Reaction optimization : Temperature (often 0–50°C), solvent polarity (e.g., THF or DCM), and catalysts (e.g., palladium for cross-couplings) are critical for yield and purity .
Q. How is the structural integrity of this compound confirmed after synthesis?
Analytical techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- HPLC/LC-MS : To assess purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to address low yields in the final coupling step?
Yield optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity of bulky substituents.
- Catalyst tuning : Transition-metal catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings .
- Purification : Gradient column chromatography or recrystallization to isolate high-purity product . A comparative study of reaction conditions (e.g., 24-hour reflux vs. microwave-assisted synthesis) is recommended .
Q. What methodologies are suitable for studying interactions between this compound and biological targets (e.g., enzymes)?
Advanced interaction studies employ:
- Surface plasmon resonance (SPR) : Real-time binding kinetics for affinity measurements (K values) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .
- X-ray crystallography : Resolves 3D binding conformations with target proteins (e.g., kinases) .
Q. How can contradictory data on biological activity be resolved?
Contradictions often arise from structural analogs. Mitigation strategies include:
- SAR analysis : Compare activity of derivatives with modified substituents (Table 1).
- Orthogonal assays : Validate results using both in vitro (e.g., cell viability) and in silico (molecular docking) methods .
Table 1 : Structural modifications and activity trends
| Substituent | IC (nM) | Target Receptor | Reference |
|---|---|---|---|
| Methylsulfonimidoyl | 12 ± 2 | Kinase A | |
| Sulfonyl | 45 ± 8 | Kinase A | |
| Cyano | >1000 | Kinase A |
Q. What experimental approaches assess the compound’s therapeutic potential in neurological disorders?
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
Stability studies use:
- Forced degradation : Expose to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>150°C for solid-state stability) .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives?
- Molecular dynamics (MD) : Simulates ligand-receptor interactions over time (e.g., GROMACS) .
- QSAR modeling : Correlates substituent electronic properties (Hammett constants) with activity .
Q. How are intermediates characterized during multi-step synthesis to ensure reaction fidelity?
- Real-time monitoring : ReactIR or inline NMR tracks intermediate formation .
- Isolation and validation : Key intermediates (e.g., tert-butyl azetidine precursors) are isolated and characterized via F NMR (if fluorinated) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
